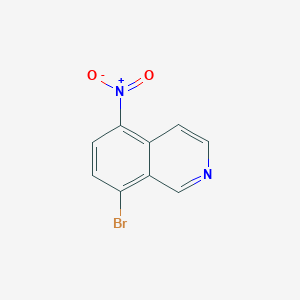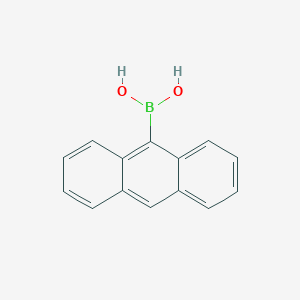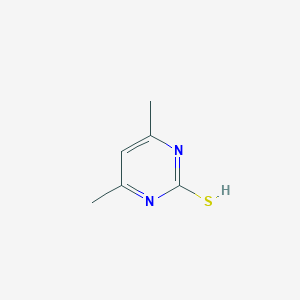
3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropanes. It is characterized by the presence of a phenyl group attached to a propanol backbone, with a methylamino substituent on the second carbon atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride typically involves the reduction of the corresponding ketone, 3-(Methylamino)-1-phenylpropan-1-one, using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through catalytic hydrogenation of the ketone precursor using a Raney-nickel catalyst. The reaction is conducted under hydrogen gas pressure ranging from 0.3 to 1.5 MPa and at temperatures between 25 to 80 degrees Celsius . This method is favored for its high yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions
Major Products Formed
Oxidation: Formation of 3-(Methylamino)-1-phenylpropan-1-one or 3-(Methylamino)-1-phenylpropanoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenylpropanes depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is conducted on its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as adrenergic receptors. It acts as a sympathomimetic agent, mimicking the effects of endogenous neurotransmitters like norepinephrine. This interaction leads to the activation of signaling pathways that result in physiological responses such as increased heart rate and vasoconstriction .
Comparación Con Compuestos Similares
Similar Compounds
Ephedrine: Similar in structure but with different pharmacological effects.
Pseudoephedrine: Another structurally related compound with distinct therapeutic uses.
Phenylpropanolamine: Shares a similar backbone but differs in its functional groups and effects
Uniqueness
3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications.
Propiedades
Número CAS |
137999-85-0 |
|---|---|
Fórmula molecular |
C10H16ClNO |
Peso molecular |
201.69 g/mol |
Nombre IUPAC |
(1R)-3-(methylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-11-8-7-10(12)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H/t10-;/m1./s1 |
Clave InChI |
CEOSYRDTCHRIAY-HNCPQSOCSA-N |
SMILES |
CNCCC(C1=CC=CC=C1)O.Cl |
SMILES isomérico |
CNCC[C@H](C1=CC=CC=C1)O.Cl |
SMILES canónico |
CNCCC(C1=CC=CC=C1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)






